

Manumycin E: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin E is a member of the manumycin family of antibiotics, a group of natural products primarily isolated from Streptomyces species. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. A key mechanism of action for many manumycin-type antibiotics is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making farnesyltransferase inhibitors like the manumycins promising candidates for therapeutic development.

This technical guide provides an in-depth overview of the chemical structure and stereochemistry of **Manumycin E**, supplemented with available quantitative data and experimental methodologies.

Chemical Structure and Properties

Manumycin E is a complex polyketide with the molecular formula C30H34N2O7.[1] Its systematic IUPAC name is (2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide. The structure features a central epoxycyclohexenone



core, a polyunsaturated lower side chain terminating in a 2-amino-3-hydroxycyclopent-2-enone moiety, and an upper polyunsaturated acyl side chain.

General Properties of Manumycin E

Property	Value	So
Molecular Formula	C30H34N2O7	[1]
Molecular Weight	534.6 g/mol	
IUPAC Name	(2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide	
CAS Number	156250-43-0	-

Stereochemistry

The complex structure of **Manumycin E** contains several stereocenters, the precise threedimensional arrangement of which is crucial for its biological activity. The stereochemistry of the epoxycyclohexenone moiety has been a focal point of investigation for the manumycin class of compounds.

For **Manumycin E**, the absolute configuration at the C-4 position of the epoxycyclohexenone ring has been determined to be S.[1] This was established using the CD exciton chirality method. While the absolute configurations of the other stereocenters in **Manumycin E** have not been explicitly reported in the reviewed literature, extensive stereochemical studies have been conducted on the closely related Manumycin A. For Manumycin A, the absolute configuration of the epoxycyclohexenone core has been determined as 4R, 5S, and 6R.[2] It is important to note that this configuration for Manumycin A differs at the C-4 position from what has been reported for **Manumycin E**. The configuration of the remaining stereocenters in **Manumycin E** requires further definitive experimental confirmation.



Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and characterization of natural products. While a complete set of tabulated NMR and mass spectrometry data for **Manumycin E** is not readily available in the public domain, the general fragmentation patterns for manumycin-type compounds have been described.

Mass Spectrometry

High-resolution mass spectrometry is a key tool for determining the elemental composition and fragmentation of molecules like **Manumycin E**. In-source collision-induced dissociation (CID) experiments on related manumycin compounds have identified characteristic fragments. For manumycin-type structures, common fragments arise from the conserved lower polyketide chain attached to the C5N unit.[3]

Biological Activity

Manumycin E exhibits a range of biological activities, characteristic of the manumycin family.

Antibacterial Activity

Manumycin E is active against Gram-positive bacteria.[1] Specific minimum inhibitory concentration (MIC) values against various bacterial strains have not been detailed in the available literature.

Enzyme Inhibition

A significant aspect of the biological profile of the manumycin family is the inhibition of farnesyltransferase. **Manumycin E** has been shown to have moderate inhibitory effects on the farnesylation of the p21 Ras protein.[1]

Cytotoxic Activity

Manumycin E has demonstrated weak cytotoxic activity against the human colon tumor cell line HCT-116.[1]

Signaling Pathways

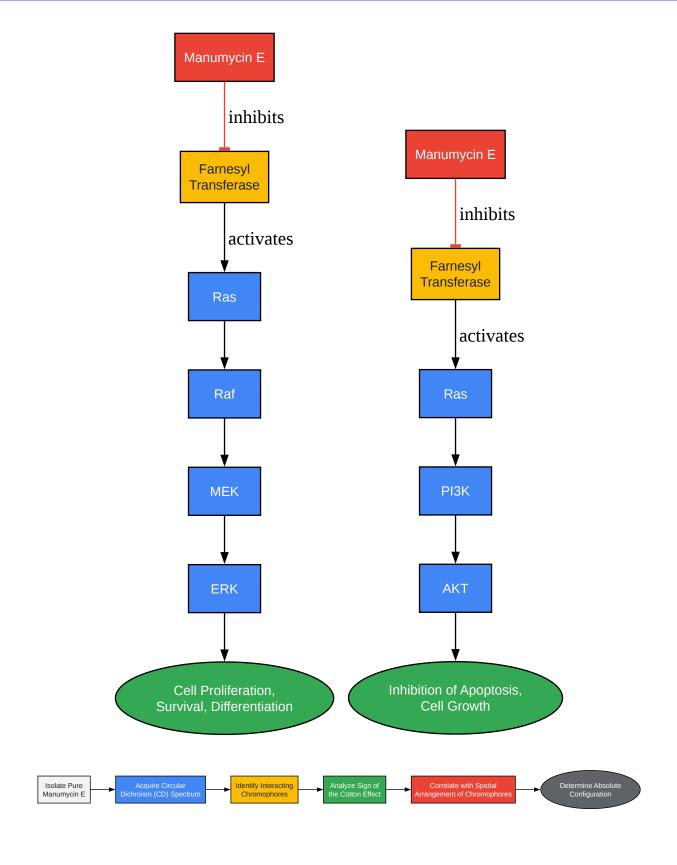


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The manumycin class of antibiotics, through their inhibition of farnesyltransferase, can modulate critical intracellular signaling pathways that are often hyperactivated in cancer. The primary target is the Ras signaling cascade. Farnesylation is a critical post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their function. By inhibiting this process, manumycins can disrupt downstream signaling. Two of the major pathways affected are the Ras/Raf/ERK pathway and the PI3K/AKT pathway.





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- To cite this document: BenchChem. [Manumycin E: A Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245772#manumycin-e-chemical-structure-and-stereochemistry]

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